3,5-dimethoxy-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide
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Description
3,5-dimethoxy-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide is a useful research compound. Its molecular formula is C17H21N3O4 and its molecular weight is 331.372. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Research in this area often explores the synthesis of complex benzamide derivatives, aiming to elucidate their crystal structures and supramolecular assemblies. For instance, studies have demonstrated the crystallization of benzamide derivatives as centrosymmetric hydrogen-bonded dimers, highlighting the importance of N–H···O interactions and π–π interactions in their supramolecular aggregation. Such insights are crucial for understanding the chemical behavior and potential applications of these compounds in further scientific research (Kranjc et al., 2012).
Potential Therapeutic Applications
Several benzamide derivatives, including those structurally related to the query compound, have been investigated for their therapeutic potential. For example, research into novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has revealed significant anti-inflammatory and analgesic activities. These compounds have shown promise as cyclooxygenase inhibitors, offering potential applications in the treatment of inflammation and pain (Abu‐Hashem et al., 2020).
Methodological Innovations in Synthesis
Research also encompasses methodological advancements in the synthesis of related compounds. For instance, a catalyst-free synthesis of N-(1,7-dioxotetrahydropyrazolo[1,2-a]pyrazol-2-yl)benzamide derivatives has been reported, demonstrating the feasibility of rapid and efficient synthesis under mild conditions without the need for a catalyst. This highlights the ongoing efforts to streamline the production of complex organic molecules, potentially reducing costs and environmental impact (Liu et al., 2014).
properties
IUPAC Name |
3,5-dimethoxy-N-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-20-16-4-5-24-10-14(16)15(19-20)9-18-17(21)11-6-12(22-2)8-13(7-11)23-3/h6-8H,4-5,9-10H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMZDKQRKDHBGFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(COCC2)C(=N1)CNC(=O)C3=CC(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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